molecular formula C11H15NO2 B7969358 Methyl 4-(2-(methylamino)ethyl)benzoate

Methyl 4-(2-(methylamino)ethyl)benzoate

Cat. No. B7969358
M. Wt: 193.24 g/mol
InChI Key: GVAVCUOTPGIFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(methylamino)ethyl)benzoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Derivatives : One study focused on the methylation of chlorimuron-ethyl, resulting in various products including ethyl-2-[(N-methylamino)sulfonyl] benzoate and its derivatives. This research contributes to the understanding of chemical reactions involving similar compounds (Choudhury & Dureja, 1996).

  • Pharmaceutical Applications : A series of methyl-4-((substituted phenyl)[6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives were synthesized and tested for antibacterial activity. Some compounds exhibited potent inhibitory activity against various bacterial strains (Murthy et al., 2011).

  • Agricultural Chemistry : Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate was studied as an anti-juvenile hormone agent in insects, affecting larval development. This research has implications for pest control strategies (Ishiguro et al., 2003).

  • Catalysis Research : Methyl benzoate's reaction with NH3 over Montmorillonite K10 clay was studied, resulting in products like benzonitrile and N-methylbenzamide. This research contributes to the understanding of catalytic reactions and their applications (Wali et al., 1998).

  • Material Science : Studies on liquid crystalline polymorphism of methyl and ethyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates have been conducted to explore their mesogenic properties. These findings are relevant for developing new materials with specific liquid crystalline behaviors (Niezgoda & Galewski, 2013).

properties

IUPAC Name

methyl 4-[2-(methylamino)ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-8-7-9-3-5-10(6-4-9)11(13)14-2/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAVCUOTPGIFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 0.80 g (5.5 mmol) of sodium hydride (60% mineral oil dispersion) dissolved in 20 mL of methanol was prepared and added to a separate solution of 1.05 g (3.64 mmol) of methyl 4-(2-(2,2,2-trifluoro-N-methylacetamido)ethyl)benzoate dissolved in 12 mL of THF at 0° C. The solution was warmed to 22° C. and stirred for about 36 h. Water was added (100 mL) and the solution was acidified to pH 1 with 1 N HCl. The mixture was washed with DCM (2×100 mL) and then basified with 1 N NaOH to pH 8-9. The aqueous solution was extracted with DCM (3×100 mL) and the organic extracts dried (Na2SO4) and evaporated to give 2b as a white solid which was used without further purification in the subsequent transformation.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
methyl 4-(2-(2,2,2-trifluoro-N-methylacetamido)ethyl)benzoate
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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